molecular formula C8H10ClF2NO B13517080 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol hydrochloride

2-Amino-2-(2,3-difluorophenyl)ethan-1-ol hydrochloride

Cat. No.: B13517080
M. Wt: 209.62 g/mol
InChI Key: XREOCOTWOUFHDJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-Amino-2-(2,3-difluorophenyl)ethan-1-ol hydrochloride is a chemical compound with the molecular formula C8H10ClF2NO. It is known for its applications in various fields of scientific research, including chemistry, biology, and medicine. The compound is characterized by the presence of an amino group, a difluorophenyl group, and an ethan-1-ol moiety, making it a versatile molecule for various chemical reactions and applications .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol hydrochloride typically involves the reaction of 2,3-difluorobenzaldehyde with nitromethane to form a nitroalkene intermediate. This intermediate is then reduced using a suitable reducing agent, such as sodium borohydride, to yield the corresponding amino alcohol. The final step involves the conversion of the amino alcohol to its hydrochloride salt by treatment with hydrochloric acid .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors, automated systems, and efficient purification techniques to ensure high yield and purity of the final product .

Chemical Reactions Analysis

Types of Reactions

2-Amino-2-(2,3-difluorophenyl)ethan-1-ol hydrochloride undergoes various types of chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction can produce various amines or alcohols .

Scientific Research Applications

2-Amino-2-(2,3-difluorophenyl)ethan-1-ol hydrochloride has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic effects and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 2-Amino-2-(2,3-difluorophenyl)ethan-1-ol hydrochloride involves its interaction with specific molecular targets and pathways. The amino and hydroxyl groups allow the compound to form hydrogen bonds and interact with various enzymes and receptors. These interactions can modulate biological processes and lead to the compound’s observed effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2-Amino-2-(2,3-difluorophenyl)ethan-1-ol hydrochloride is unique due to the specific positioning of the difluorophenyl group, which can influence its chemical reactivity and biological activity. This makes it a valuable compound for various research applications and distinguishes it from other similar compounds .

Properties

Molecular Formula

C8H10ClF2NO

Molecular Weight

209.62 g/mol

IUPAC Name

2-amino-2-(2,3-difluorophenyl)ethanol;hydrochloride

InChI

InChI=1S/C8H9F2NO.ClH/c9-6-3-1-2-5(8(6)10)7(11)4-12;/h1-3,7,12H,4,11H2;1H

InChI Key

XREOCOTWOUFHDJ-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=C(C(=C1)F)F)C(CO)N.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.